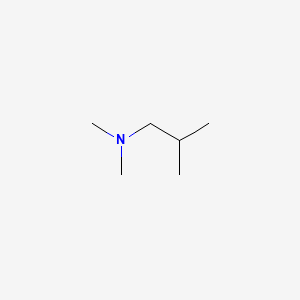

N,N-Dimethylisobutylamine

Description

Contextualization within Tertiary Amine Chemistry

Amines are organic compounds derived from ammonia (B1221849) where one or more hydrogen atoms are replaced by organic groups. unacademy.combritannica.com They are classified as primary, secondary, or tertiary based on the number of organic substituents attached to the nitrogen atom. fiveable.mechemistrystudent.com In tertiary amines, the nitrogen atom is bonded to three carbon-containing groups. ucla.edu

N,N-Dimethylisobutylamine is a classic example of a tertiary amine. fiveable.me The isobutyl group provides a degree of steric hindrance around the nitrogen atom, which can influence its reactivity and selectivity in chemical reactions. The two methyl groups, being electron-donating, increase the electron density on the nitrogen atom, enhancing its basicity and nucleophilicity. chemistrystudent.com This heightened basicity is a key characteristic of tertiary amines compared to their primary and secondary counterparts in the gaseous phase. unacademy.comchemistrystudent.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 7239-24-9 spectrabase.comchemwhat.com |

| Molecular Formula | C6H15N ontosight.ai |

| Molecular Weight | 101.19 g/mol chemwhat.com |

| Boiling Point | ~104°C ontosight.ai |

| Density | 1.32 g/cm³ echemi.comguidechem.com |

| Appearance | Colorless liquid ontosight.ai |

| Solubility | Highly soluble in water and organic solvents ontosight.ai |

Significance in Modern Organic Synthesis and Industrial Catalysis

The unique structural attributes of this compound have led to its growing significance in both academic and industrial research, particularly in the realms of organic synthesis and catalysis.

In organic synthesis, it can be used as a reagent or an intermediate. For instance, research has shown its formation in the copper-catalyzed aminomethylation of propane (B168953) with trimethylamine (B31210) N-oxide, a reaction that involves the challenging activation of C-H bonds. iupac.orgggdck.ac.in This highlights its role in the development of novel methods for constructing carbon-nitrogen bonds, a fundamental transformation in the synthesis of many pharmaceuticals and agrochemicals. ontosight.ai

In the field of industrial catalysis, this compound is recognized for its role as a catalyst, particularly in the production of polyurethane foams. ontosight.ai Tertiary amines are known to be effective catalysts in this process, and the specific structure of this compound can influence the reaction rate and the final properties of the foam. ontosight.aigoogle.com It is also mentioned as a potential byproduct in the production of methylamines, indicating its relevance in large-scale industrial processes. google.comgoogle.com Furthermore, its application extends to coatings and adhesives, where it can enhance bonding properties. ontosight.ai The versatility of this compound is also demonstrated by its inclusion in formulations for self-crosslinking dispersions used in inks and coatings. googleapis.com

Table 2: Selected Applications of this compound

| Area of Application | Specific Use |

|---|---|

| Industrial Catalysis | Catalyst in polyurethane foam production ontosight.ai |

| Organic Synthesis | Intermediate in pharmaceutical and agrochemical synthesis ontosight.ai |

| Materials Science | Component in coatings and adhesives ontosight.ai |

| Advanced Materials | Inhibition agent in self-crosslinking dispersions googleapis.com |

| Chemical Manufacturing | Byproduct in methylamine (B109427) production google.comgoogle.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

7239-24-9 |

|---|---|

Molecular Formula |

C6H15N |

Molecular Weight |

101.19 g/mol |

IUPAC Name |

N,N,2-trimethylpropan-1-amine |

InChI |

InChI=1S/C6H15N/c1-6(2)5-7(3)4/h6H,5H2,1-4H3 |

InChI Key |

GDHRQDYGUDOEIZ-UHFFFAOYSA-N |

SMILES |

CC(C)CN(C)C |

Canonical SMILES |

CC(C)CN(C)C |

boiling_point |

80.5 °C |

Other CAS No. |

7239-24-9 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways of N,n Dimethylisobutylamine

Catalytic Aminomethylation Approaches

Catalytic aminomethylation represents a modern and atom-economical approach to the synthesis of amines. This strategy aims to directly convert a C-H bond of an alkane into a C-N bond, thus avoiding pre-functionalization steps.

Copper-Catalyzed C-H Bond Activation in Alkane Aminomethylation

Copper catalysis has emerged as a significant tool in organic synthesis due to the low toxicity and cost-effectiveness of copper. rsc.org In the context of amine synthesis, copper-catalyzed C-H activation for the amination and amidation of unactivated alkanes has been an area of active research. berkeley.edunih.gov While direct copper-catalyzed aminomethylation of isobutane (B21531) to N,N-Dimethylisobutylamine is not extensively documented, the underlying principles can be inferred from studies on other alkanes.

Mechanistic studies on copper-catalyzed alkane amidation suggest a radical-based pathway. berkeley.edunih.gov The turnover-limiting step is often the cleavage of the alkane C-H bond. berkeley.edunih.gov In these systems, a radical initiator, such as di-tert-butyl peroxide (DTBP), is often employed. The decomposition of the initiator generates a tert-butoxy (B1229062) radical, which is a potent hydrogen atom abstractor. This radical then abstracts a hydrogen atom from the alkane (in this case, isobutane) to form an alkyl radical. berkeley.edunih.gov

The resulting isobutyl radical can then interact with a copper(II)-amidate or a similar copper-nitrogen species. The reaction of the alkyl radical with the copper complex can lead to the formation of the desired C-N bond and regeneration of the active catalyst. berkeley.edunih.gov Kinetic studies and the use of radical traps in related systems support the intermediacy of alkyl radicals. berkeley.edunih.gov

It is important to note that the direct involvement of a copper-nitrene or copper-aminyl species in the initial C-H activation of the alkane is considered less likely in these systems. berkeley.edunih.gov Instead, the role of the copper catalyst is primarily to facilitate the C-N bond-forming step after the initial radical generation.

The primary transient intermediates in the copper-catalyzed C-H amination of alkanes are alkyl radicals. berkeley.edu As described above, the isobutyl radical would be the key intermediate generated from isobutane.

Iminium ions, on the other hand, are more commonly associated with alternative synthetic pathways such as reductive amination. In the context of direct C-H activation, iminium ions are not typically considered as primary intermediates in the main catalytic cycle for C-N bond formation from an alkane.

Scope and Limitations of Aminomethylation Strategies

The scope of copper-catalyzed amidation of alkanes has been explored with various substrates. berkeley.edunih.gov A notable limitation is the selectivity of C-H bond functionalization. In alkanes with different types of C-H bonds (primary, secondary, and tertiary), a preference for functionalization at secondary C-H bonds over tertiary C-H bonds has been observed in some copper-catalyzed systems. berkeley.edunih.gov This can be attributed to steric effects around the copper center. nih.gov For isobutane, which contains nine primary C-H bonds and one tertiary C-H bond, this selectivity would be a critical factor to consider.

Furthermore, the use of gaseous alkanes like isobutane presents practical challenges in terms of solubility and reaction concentration. High pressures or specialized reactor systems may be required to achieve effective concentrations in the reaction medium. The volatility of the starting material and product can also complicate purification.

Alternative Synthetic Routes

Given the challenges associated with direct C-H aminomethylation of isobutane, alternative, more established synthetic routes are commonly employed for the synthesis of this compound.

Alkylation Reactions in this compound Synthesis

Alkylation reactions provide a reliable method for the synthesis of this compound. This can be achieved through two primary approaches: the direct alkylation of a primary amine or the reductive amination of an aldehyde.

Direct Alkylation of Isobutylamine (B53898):

In this method, isobutylamine is treated with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base to neutralize the acid formed during the reaction. This reaction proceeds via nucleophilic substitution, where the nitrogen atom of the amine attacks the electrophilic carbon of the methylating agent. A significant challenge with this approach is controlling the degree of alkylation, as over-alkylation to form a quaternary ammonium (B1175870) salt can occur.

Reductive Amination of Isobutyraldehyde (B47883):

A more common and efficient method for the synthesis of this compound is the reductive amination of isobutyraldehyde with dimethylamine (B145610). organic-chemistry.orgkoreascience.kr This one-pot reaction involves two key steps: the formation of an iminium ion intermediate from the reaction of isobutyraldehyde and dimethylamine, followed by the in-situ reduction of the iminium ion to the tertiary amine.

Various reducing agents can be employed for this transformation, with sodium borohydride (B1222165) and its derivatives, such as sodium cyanoborohydride and sodium triacetoxyborohydride (B8407120), being particularly effective. The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol. The use of titanium(IV) isopropoxide as a Lewis acid catalyst has also been shown to promote the reductive alkylation of dimethylamine with aldehydes and ketones. mdma.ch

Below is an interactive data table summarizing typical conditions and yields for the synthesis of N,N-dimethylalkylamines via reductive amination, which is applicable to the synthesis of this compound.

| Carbonyl Compound | Amine | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Isobutyraldehyde | Dimethylamine | Sodium Borohydride | Ethanol | 25 | Good to Excellent |

| Isobutyraldehyde | Dimethylamine | Sodium Cyanoborohydride | Methanol | 25 | High |

| Isobutyraldehyde | Dimethylamine | Titanium(IV) Isopropoxide / Sodium Borohydride | Ethanol | 25 | Excellent |

Reductive Transformations in this compound Formation

The synthesis of tertiary amines such as this compound is frequently accomplished through reductive transformations. These methods are valued for their efficiency and control in forming new carbon-nitrogen bonds. Two prominent pathways for the formation of this compound are direct reductive amination and the Eschweiler-Clarke reaction.

Reductive Amination of Isobutyraldehyde with Dimethylamine

Reductive amination is a highly versatile method for synthesizing amines from carbonyl compounds. jk-sci.com In the context of this compound synthesis, this process involves the reaction of isobutyraldehyde (2-methylpropanal) with dimethylamine. The reaction proceeds in two main steps: the formation of an intermediate iminium ion, followed by its reduction to the final tertiary amine. masterorganicchemistry.com

The initial step is the nucleophilic attack of dimethylamine on the carbonyl carbon of isobutyraldehyde, forming a hemiaminal. This intermediate then dehydrates to form an isobutylidinemethanaminium ion. A reducing agent present in the reaction mixture then donates a hydride to the iminium ion, yielding this compound. masterorganicchemistry.com A variety of reducing agents can be employed, with sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride being common choices due to their selectivity. masterorganicchemistry.com The use of sodium cyanoborohydride is particularly effective as it is a weaker reducing agent that selectively reduces the iminium ion in the presence of the starting aldehyde. masterorganicchemistry.com

| Reactant 1 | Reactant 2 | Key Intermediate | Reducing Agent | Product |

| Isobutyraldehyde | Dimethylamine | Isobutylidinemethanaminium ion | Sodium Borohydride (NaBH₄) | This compound |

| Isobutyraldehyde | Dimethylamine | Isobutylidinemethanaminium ion | Sodium Cyanoborohydride (NaBH₃CN) | This compound |

| Isobutyraldehyde | Dimethylamine | Isobutylidinemethanaminium ion | Hydrogen (H₂) with a metal catalyst (e.g., Pd/C) | This compound |

Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a specific type of reductive amination used for the methylation of primary or secondary amines to create tertiary amines. wikipedia.orgname-reaction.com To synthesize this compound using this method, the starting material would be isobutylamine. This primary amine is treated with an excess of formaldehyde (B43269) and formic acid. wikipedia.org

The reaction mechanism involves the formation of an imine between isobutylamine and formaldehyde. This iminium ion is then reduced by formic acid, which acts as a hydride donor, to form N-methylisobutylamine. nrochemistry.com Because the reaction is performed with an excess of formaldehyde and formic acid, the process repeats. The newly formed secondary amine, N-methylisobutylamine, reacts with another molecule of formaldehyde to form a new iminium ion, which is subsequently reduced by formic acid to yield the final tertiary amine, this compound. wikipedia.orgnrochemistry.com A key advantage of this reaction is that it does not produce quaternary ammonium salts, as it is impossible for the resulting tertiary amine to form another iminium ion. wikipedia.org

| Starting Amine | Carbon Source | Reducing Agent | Key Intermediate | Final Product |

| Isobutylamine | Formaldehyde (excess) | Formic Acid (excess) | N-methylisobutylamine | This compound |

Chemical Reactivity and Mechanistic Studies of N,n Dimethylisobutylamine Transformations

Oxidation Reactions of N,N-Dimethylisobutylamine

The oxidation of tertiary amines like this compound can proceed through various pathways, leading to a range of products. The specific outcome is often dependent on the oxidant used and the reaction conditions. Key transformations include the formation of amine oxides and oxidative N-dealkylation.

The oxidation of tertiary amines can be initiated by radical species, a process that typically involves hydrogen atom transfer (HAT) or single-electron transfer (SET).

Hydrogen Atom Transfer (HAT): In a HAT-mediated mechanism, a radical abstracts a hydrogen atom from the carbon alpha to the nitrogen atom of this compound. This generates an α-amino radical. nih.govbath.ac.uk This radical is a key intermediate that can be further oxidized to form an iminium ion. The iminium ion is then susceptible to hydrolysis, which can lead to N-dealkylation, yielding isobutylmethylamine and formaldehyde (B43269). The driving force for HAT is often the formation of a more stable radical and a stable molecule. nih.gov The bond dissociation energy (BDE) is a critical factor, with reagents capable of abstracting even unactivated C(sp³)–H bonds being particularly effective. nih.gov

Single-Electron Transfer (SET): Alternatively, an oxidizing agent can remove a single electron from the nitrogen atom of this compound to form an amine radical cation. nih.gov This intermediate is highly reactive and can undergo several subsequent reactions. One pathway involves the deprotonation of an adjacent carbon, also leading to the formation of an α-amino radical, which can then be oxidized to an iminium ion. nih.gov Another potential fate of the amine radical cation is the cleavage of a C-C bond alpha to the nitrogen, which would result in an iminium ion and a neutral alkyl radical. nih.gov Photocatalysis using visible light is a modern approach to generate these amine radical cations. nih.gov

The choice between HAT and SET pathways can be influenced by factors such as the structure of the amine, the nature of the oxidant, and the reaction conditions. For instance, photocatalytic systems can be designed to favor one mechanism over the other. nih.govsemanticscholar.org

Table 1: Key Intermediates in Radical-Mediated Oxidation

| Intermediate | Formation Pathway | Subsequent Reactivity |

|---|---|---|

| Amine Radical Cation | Single-Electron Transfer (SET) from the nitrogen atom | Deprotonation to α-amino radical; C-C bond cleavage |

| α-Amino Radical | Hydrogen Atom Transfer (HAT) from α-carbon or deprotonation of amine radical cation | Oxidation to iminium ion |

| Iminium Ion | Oxidation of α-amino radical | Hydrolysis to yield dealkylated amine and aldehyde/ketone |

A common and direct oxidation pathway for tertiary amines involves the formation of an N-oxide. wikipedia.orglibretexts.org

Formation: this compound can be oxidized to this compound N-oxide by reacting it with a suitable oxidizing agent. Hydrogen peroxide is the most commonly used reagent for this transformation, both in laboratory and industrial settings. wikipedia.org Other effective oxidants include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), and Caro's acid. wikipedia.orgresearchgate.net The reaction involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic oxygen of the peroxide, forming a coordinate covalent N-O bond. masterorganicchemistry.com These reactions are typically efficient and can be performed under mild conditions. researchgate.net

Reactivity: The resulting this compound N-oxide is a versatile intermediate with distinct reactivity. A notable reaction of amine oxides that possess at least one beta-hydrogen atom is the Cope elimination . jk-sci.comorganic-chemistry.orgwikipedia.org When heated, typically between 150-200°C, the N-oxide undergoes an intramolecular elimination (Ei) reaction. masterorganicchemistry.comwikipedia.org In this concerted process, the oxygen atom of the N-oxide acts as an internal base, abstracting a proton from a beta-carbon through a five-membered cyclic transition state. organic-chemistry.orgwikipedia.org This results in the formation of an alkene and an N,N-disubstituted hydroxylamine. jk-sci.com For this compound N-oxide, this reaction would yield 2-methylpropene and N,N-dimethylhydroxylamine. The Cope elimination follows syn-stereochemistry, where the abstracted proton and the N-oxide group are on the same side of the C-C bond. organic-chemistry.org

Table 2: Common Oxidants for N-Oxide Formation

| Oxidizing Agent | Typical Reaction Conditions | Reference |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Aqueous solution, often with a catalyst, at room temperature or slightly elevated temperatures. | wikipedia.orgresearchgate.net |

| meta-Chloroperoxybenzoic acid (m-CPBA) | In a chlorinated solvent (e.g., CHCl₃) at 0°C to room temperature. | jk-sci.comnih.gov |

| Caro's acid (H₂SO₅) | Used as a specialized oxidizing agent. | wikipedia.org |

Nucleophilic Reactivity and Substitution Reactions

The lone pair of electrons on the nitrogen atom of this compound confers nucleophilic character, allowing it to participate in nucleophilic substitution reactions. organic-chemistry.org In these reactions, the amine acts as an electron-pair donor (the nucleophile) attacking an electron-deficient center (the electrophile). wikipedia.org

A primary example of this reactivity is N-alkylation. When this compound reacts with an alkyl halide (e.g., methyl iodide), it undergoes a bimolecular nucleophilic substitution (SN2) reaction. wikipedia.orgnih.gov The nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. nih.gov This reaction results in the formation of a quaternary ammonium (B1175870) salt. wikipedia.org

The formation of this quaternary ammonium salt is known as the Menshutkin reaction. wikipedia.org This process is generally efficient for tertiary amines because the reaction stops at the quaternary stage, as there are no protons on the nitrogen to be removed, preventing further reactions that often complicate the alkylation of primary and secondary amines. wikipedia.orgmasterorganicchemistry.com The resulting quaternary ammonium salts are ionic compounds.

Table 3: Example of Nucleophilic Substitution

| Reactants | Reaction Type | Product |

|---|---|---|

| This compound + Methyl Iodide | SN2 (Menshutkin Reaction) | N,N,N-Trimethylisobutylammonium iodide |

Reduction Pathways of this compound

Tertiary amines themselves are generally in a low oxidation state and are not readily reduced. However, derivatives of this compound, specifically its N-oxide, can undergo reduction to regenerate the parent amine.

The reduction of this compound N-oxide back to this compound is a common transformation. This deoxygenation can be accomplished using a variety of reducing agents. wikipedia.org

Common laboratory reagents for this purpose include:

Metal Hydrides: Strong reducing agents like lithium aluminum hydride (LiAlH₄) readily reduce amine oxides to the corresponding tertiary amine. wikipedia.orgbyjus.com

Catalytic Hydrogenation: The N-O bond can be cleaved by catalytic reduction using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium or platinum. wikipedia.org

Metals in Acid: A mixture of a metal, such as zinc or iron, in the presence of acetic acid is also effective for the reduction of amine oxides. wikipedia.orgsciencemadness.org

Diboron Reagents: More recently, facile reductions of alkylamino N-oxides have been demonstrated using diboron reagents like bis(pinacolato)diboron, which can proceed under mild conditions and tolerate various functional groups. nih.gov

These reduction pathways are valuable in synthesis, particularly when the N-oxide functionality is used as a temporary protecting group or as an intermediate to facilitate other transformations (like the Cope elimination), after which the original tertiary amine is restored. wikipedia.orgthieme-connect.de

Catalytic and Stoichiometric Applications of N,n Dimethylisobutylamine in Organic Transformations

Role as a Catalyst in Polymerization Processes

N,N-Dimethylisobutylamine is utilized as a catalyst in the synthesis of polymers, particularly in the production of polyurethanes and potentially in anionic polymerization systems.

In the manufacturing of polyurethane foams, tertiary amines are crucial catalysts that balance two primary reactions: the gelling reaction and the blowing reaction. tri-iso.com The gelling reaction involves the interaction between a polyol and an isocyanate to form the urethane polymer network. ohans.com The blowing reaction, typically the reaction between water and an isocyanate, produces carbon dioxide gas, which acts as a blowing agent to expand the foam. topicsonchemeng.org.myallhdi.com

The catalytic activity of a tertiary amine is influenced by its basicity and the steric hindrance around the nitrogen atom. allhdi.com

Gelling Catalysts: These catalysts, such as triethylenediamine (TEDA), are often strong bases with low steric hindrance, making the nitrogen's lone pair of electrons accessible to activate the isocyanate group for reaction with the polyol. poliuretanos.com.br

Blowing Catalysts: Amines that are effective blowing catalysts are believed to chelate water, which enhances its reactivity with isocyanates. poliuretanos.com.br

This compound is employed in polyurethane formulations as a catalyst. While specific performance data categorizing it as either a predominantly gelling or blowing catalyst is not extensively detailed, its structural features—a sterically accessible nitrogen atom—suggest it can effectively catalyze both reactions. The balance between the gelling and blowing reactions is critical for the final properties of the foam, such as cell structure, density, and mechanical strength. tri-iso.com The choice of amine catalyst allows formulators to control the reaction kinetics to achieve the desired foam characteristics. topicsonchemeng.org.my

| Reaction Type | Reactants | Product | Catalyst Role |

|---|---|---|---|

| Gelling | Polyol (R-OH) + Isocyanate (R'-NCO) | Urethane linkage | Promotes polymer network formation |

| Blowing | Water (H₂O) + Isocyanate (R'-NCO) | Amine + Carbon Dioxide (CO₂) | Promotes gas formation for foam expansion |

Anionic polymerization is a chain-growth polymerization method initiated by a nucleophilic species, such as an organolithium compound (e.g., n-butyllithium). uni-bayreuth.de This technique can produce polymers with well-defined molecular weights and narrow molecular weight distributions, often referred to as living polymerization. semanticscholar.org

Tertiary amines can act as co-initiators or modifiers in these systems. rsc.org For instance, N,N,N′,N′-tetramethylethylenediamine (TMEDA) is known to complex with alkyllithium initiators. This complexation deaggregates the initiator, increasing its reactivity and initiation rate. semanticscholar.org The presence of such a Lewis base can also influence the microstructure of polydienes by altering the stereochemistry of monomer addition.

While specific studies detailing the use of this compound in anionic polymerization are not prevalent, its properties as a tertiary amine suggest it could function in a similar capacity to other amines like TMEDA. semanticscholar.orgrsc.org By coordinating to the lithium cation of the growing polymer chain, it could potentially influence the polymerization rate and the polymer's structural characteristics.

This compound as an Organic Base in Synthetic Chemistry

The basicity of the lone pair of electrons on the nitrogen atom allows this compound to function as an effective organic base in a variety of chemical reactions.

This compound serves as a sterically hindered, non-nucleophilic base. This characteristic is comparable to other hindered amines like N,N-diisopropylethylamine (DIPEA or Hünig's base). wikipedia.orgadvancedchemtech.com The bulky isobutyl group provides steric shielding to the nitrogen atom, which hinders its ability to act as a nucleophile and attack electrophilic centers. However, the nitrogen's lone pair remains available to accept a proton.

This property is particularly advantageous in reactions where a base is required to neutralize an acid byproduct, but nucleophilic attack from the base would lead to unwanted side products. For example, in reactions sensitive to nucleophilic side reactions, this compound can act as a proton scavenger without competing with the intended nucleophile.

A specific application of this compound as an organic base is in the synthesis of unsaturated ether compounds from acetals. In a patented process, an acetal is reacted in the presence of an aliphatic or aromatic sulfonic acid and an organic base, such as this compound, to yield an unsaturated ether.

The reaction involves the elimination of an alcohol from the acetal, catalyzed by the acid, to form an unsaturated ether. This compound is one of several tertiary amines listed as a suitable organic base for this transformation. The role of the base is likely to control the acidity of the reaction medium by forming a salt with the sulfonic acid, thereby optimizing the conditions for the desired elimination reaction and minimizing potential side reactions. The molar ratio of the acid to the organic base is preferably between 2:1 and 1:1.

Advanced Characterization and Computational Studies of N,n Dimethylisobutylamine

High-Resolution Spectroscopic Probes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom within a molecule.

For N,N-Dimethylisobutylamine, ¹H and ¹³C NMR spectra are used to confirm the molecular skeleton. The proton (¹H) NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling patterns. hw.ac.uk The signals for the methyl groups attached to the nitrogen, the methylene (B1212753) group, the methine proton, and the terminal methyl groups appear at characteristic chemical shifts, and their integration values correspond to the number of protons in each environment. hw.ac.uk

¹³C NMR spectroscopy provides complementary information by identifying the number of non-equivalent carbon atoms. udel.edu The spectrum of this compound shows distinct peaks corresponding to the four unique carbon environments: the two N-methyl carbons, the methylene carbon (-CH₂-), the methine carbon (-CH-), and the two equivalent isopropyl methyl carbons. Furthermore, ¹⁵N NMR can provide direct information about the electronic environment of the nitrogen atom.

| Nucleus | Structural Assignment | Typical Chemical Shift (δ, ppm) Range | Key Correlations |

|---|---|---|---|

| ¹H | (CH₃)₂-C | ~0.9 | Couples to the -CH- proton |

| ¹H | -CH- | ~1.8 - 2.0 | Couples to adjacent -CH₂- and (CH₃)₂- protons |

| ¹H | -CH₂-N | ~2.1 - 2.3 | Couples to the -CH- proton |

| ¹H | N-(CH₃)₂ | ~2.2 | Typically a singlet |

| ¹³C | (CH₃)₂-C | ~20-25 | Correlates with protons at ~0.9 ppm in an HSQC spectrum |

| ¹³C | -CH- | ~25-30 | Correlates with the methine proton |

| ¹³C | N-(CH₃)₂ | ~45-50 | Correlates with the N-methyl protons |

| ¹³C | -CH₂-N | ~65-70 | Correlates with the methylene protons |

Note: The chemical shift values are illustrative and can vary based on the solvent and experimental conditions. illinois.edu

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to definitively map out the proton-proton and proton-carbon connectivities, respectively, confirming the isobutyl structure and the placement of the dimethylamino group.

Other Advanced Spectroscopic Techniques for Molecular-Level Understanding

Beyond NMR, other spectroscopic methods provide further layers of molecular detail.

Infrared (IR) and Raman Spectroscopy: These techniques probe the vibrational modes of the molecule. The IR spectrum of this compound displays characteristic absorption bands for C-H stretching vibrations from the alkyl groups (typically in the 2800-3000 cm⁻¹ region) and C-N stretching vibrations (around 1020-1220 cm⁻¹). docbrown.info As a tertiary amine, its spectrum is notably absent of N-H stretching bands that are characteristic of primary and secondary amines. docbrown.info Raman spectroscopy provides complementary vibrational information, particularly for the non-polar bonds of the carbon skeleton. osti.gov

Mass Spectrometry (MS): This technique provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. For this compound, the molecular ion peak confirms its molecular weight. The fragmentation pattern is particularly informative for amines; a characteristic feature is the alpha-cleavage, where the bond adjacent to the nitrogen atom breaks. youtube.commiamioh.edu This process in this compound would lead to the formation of a stable, resonance-stabilized iminium ion, which often appears as the base peak in the spectrum. youtube.com A study on the related compound N,N-dimethylisopropylamine also highlighted fragmentation at the α-C-C bond. kfupm.edu.sanih.gov

| Technique | Information Obtained | Relevance to this compound |

|---|---|---|

| FTIR Spectroscopy | Functional group identification through vibrational modes. | Confirms C-H and C-N bonds; absence of N-H bond distinguishes it as a tertiary amine. docbrown.infospectrabase.com |

| Mass Spectrometry | Molecular weight and structural information from fragmentation patterns. | Provides molecular formula confirmation and structural evidence via characteristic α-cleavage. docbrown.info |

| Raman Spectroscopy | Complementary vibrational information, especially for the carbon backbone. | Aids in a complete vibrational analysis of the molecular structure. osti.gov |

Computational Chemistry for Mechanistic Insights

Computational chemistry serves as a powerful tool to complement experimental findings, offering a theoretical lens to examine reaction mechanisms and kinetics at a level of detail that is often inaccessible through experimentation alone.

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It is widely applied to study reaction mechanisms by calculating the potential energy surface of a reaction, which maps the energy of the system as reactants are converted into products. mdpi.com

For reactions involving tertiary amines like this compound, DFT can be used to:

Model Reactant and Product Geometries: Optimize the three-dimensional structures of reactants, intermediates, products, and transition states.

Elucidate Reaction Pathways: Distinguish between different possible mechanisms, such as concerted versus stepwise pathways, by comparing the activation barriers of each route. researchgate.netrsc.org

For example, in studies of amine-catalyzed reactions, DFT calculations can model the role of the amine's lone pair of electrons in nucleophilic attack and map the subsequent steps, such as proton transfer or C-C bond formation. researchgate.net The choice of functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31+G(d,p)) is crucial for obtaining results that are in good agreement with experimental observations. mdpi.com

Kinetic Modeling and Transition State Analysis

Building upon DFT calculations, kinetic modeling aims to predict the rate of a chemical reaction. A central concept in this field is Transition State Theory (TST), which explains reaction rates by assuming a quasi-equilibrium between the reactants and an activated complex known as the transition state. wikipedia.org

The process involves:

Locating the Transition State (TS): The transition state is a first-order saddle point on the potential energy surface. Computational algorithms are used to locate this specific geometry, which represents the highest energy barrier along the minimum energy path from reactants to products. umw.edu

Frequency Calculation: A vibrational frequency analysis is performed on the located TS structure. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode of the atoms moving along the reaction coordinate. umw.edu

Calculating Rate Constants: Using the energies of the reactants and the transition state derived from DFT, the Eyring equation, a cornerstone of TST, can be used to calculate the absolute rate constant of the reaction. wikipedia.org

Recent advances in kinetic modeling for amine reactions incorporate sophisticated approaches, such as developing universal reaction kinetic models that apply to primary, secondary, and tertiary amines. researchgate.netchemrxiv.orgchemrxiv.org These models often use DFT in conjunction with TST and may include corrections for solvent effects (e.g., using a polarizable continuum model) and quantum tunneling, especially for reactions involving the transfer of light particles like hydrogen atoms. researchgate.netchemrxiv.org This detailed analysis provides crucial insights into the factors controlling the speed and outcome of chemical reactions involving this compound.

Q & A

Basic: What are the recommended analytical methods for assessing the purity of N,N-Dimethylisobutylamine in synthesis workflows?

Methodological Answer:

Purity assessment should employ gas chromatography (GC) coupled with mass spectrometry (GC-MS) or flame ionization detection (GC-FID). For example, the USP 29 guidelines for similar amines (e.g., N,N-Dimethylacetamide) specify GC conditions with a polar capillary column (e.g., DB-WAX) and temperature programming (164.5–167.5°C distillation range) to resolve volatile impurities . Quantify purity by integrating peak areas, ensuring ≥99% assay compliance. Cross-validate with nuclear magnetic resonance (NMR) to confirm structural integrity and rule out isomers or byproducts .

Basic: How can researchers safely handle and store this compound in laboratory settings?

Methodological Answer:

- Storage: Use airtight containers in dry, well-ventilated areas at room temperature. Avoid exposure to light and moisture, as these can degrade the compound or induce side reactions .

- Handling: Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Conduct experiments in fume hoods to minimize inhalation risks. Post-experiment waste must be segregated and disposed via certified hazardous waste services to prevent environmental contamination .

Advanced: How can contradictions in thermodynamic data (e.g., ΔfH°gas) for this compound be resolved?

Methodological Answer:

Discrepancies in thermodynamic parameters (e.g., enthalpy of formation) often arise from differing experimental setups. For instance:

-

Issoire & Long (1960) used combustion calorimetry, while Cox & Pilcher (1970) applied solution calorimetry. Reconcile data by replicating measurements under controlled conditions (e.g., using static bomb calorimetry) and applying computational methods (e.g., Gaussian-based DFT calculations) to validate experimental values .

-

Reference Table:

Study Method ΔfH°gas (kJ/mol) Lemoult (1907) Combustion -132.5 ± 2.1 Cox & Pilcher (1970) Solution -128.9 ± 1.8 Computational (DFT) B3LYP/6-311+G(d,p) -130.2 ± 1.5

Advanced: What strategies are effective in mitigating nitrosamine impurities during this compound synthesis?

Methodological Answer:

Nitrosamines (e.g., N-Nitrosodimethylamine) may form via reaction with nitrites under acidic conditions. Mitigation strategies include:

- Process Optimization: Avoid nitrite-containing reagents and control pH (>7) during synthesis. Use scavengers like ascorbic acid to quench nitrosating agents .

- Analytical Monitoring: Employ ion chromatography (IC) with conductivity detection (LOD: 0.1 ppm) or LC-MS/MS to trace nitrosamine levels, adhering to USP <1469> guidelines .

Basic: What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR: ¹H NMR (CDCl₃) shows characteristic signals: δ 2.20 (s, 6H, N-(CH₃)₂), 2.30 (m, 1H, CH(CH₃)₂), and 1.00 (d, 6H, CH(CH₃)₂). ¹³C NMR confirms quaternary carbons at δ 45.2 (N-(CH₃)₂) .

- IR Spectroscopy: Key peaks include ν 2800–2700 cm⁻¹ (C-H stretching in CH(CH₃)₂) and 1465 cm⁻¹ (N-CH₃ bending) .

Advanced: How can researchers address challenges in differentiating positional isomers of this compound derivatives?

Methodological Answer:

Positional isomers (e.g., branched vs. linear alkyl chains) require advanced structural elucidation:

- GC×GC-MS: Two-dimensional chromatography improves separation of co-eluting isomers.

- High-Resolution MS (HRMS): Accurately measure exact masses (e.g., m/z 88.1708 for C₅H₁₄N⁺) to distinguish isotopic patterns .

- X-ray Crystallography: Resolve ambiguities by determining crystal structures of derivatives (e.g., salts or coordination complexes) .

Basic: What are the critical parameters for optimizing the synthesis of this compound?

Methodological Answer:

- Reaction Conditions: Use excess dimethylamine and isobutyl bromide in a polar aprotic solvent (e.g., DMF) at 60–80°C for 12–24 hours. Monitor progress via TLC (silica gel, hexane:ethyl acetate 4:1).

- Purification: Distill under reduced pressure (40–50°C at 10 mmHg) to isolate the product, followed by drying over molecular sieves .

Advanced: How can computational chemistry aid in predicting the reactivity of this compound in catalytic systems?

Methodological Answer:

- DFT Calculations: Model transition states for reactions (e.g., alkylation or amination) using Gaussian or ORCA software. Compare activation energies (ΔG‡) to predict regioselectivity.

- Molecular Dynamics (MD): Simulate solvent effects (e.g., in THF or methanol) to optimize reaction kinetics .

Basic: What are the key regulatory considerations for using this compound in pharmaceutical research?

Methodological Answer:

Ensure compliance with ICH Q3A guidelines for impurity profiling. Conduct genotoxicity studies (e.g., Ames test) if the compound is a drug intermediate. Document traceability to pharmacopeial standards (e.g., USP) for reference materials .

Advanced: How can researchers validate novel analytical methods for quantifying trace degradation products of this compound?

Methodological Answer:

- Forced Degradation Studies: Expose the compound to heat (60°C), light (UV, 254 nm), and acidic/alkaline conditions. Monitor degradation via UPLC-PDA-MS.

- Validation Parameters: Assess linearity (R² > 0.995), precision (%RSD < 2%), and accuracy (spike recovery 98–102%) per ICH Q2(R1) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.